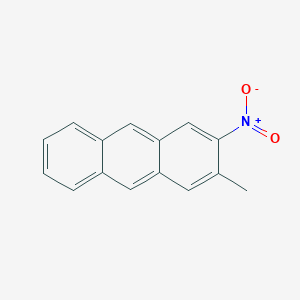![molecular formula C26H34N2O4 B14397471 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione CAS No. 88476-74-8](/img/structure/B14397471.png)
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by its anthracene backbone, which is functionalized with diethylamino and ethoxy groups. The presence of these functional groups imparts specific chemical reactivity and solubility properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the reaction of 1,8-dihydroxyanthraquinone with diethylaminoethanol under specific conditions to introduce the diethylamino and ethoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The diethylamino and ethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracene compounds .
Wissenschaftliche Forschungsanwendungen
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death. These interactions are mediated by the compound’s planar structure and functional groups, which facilitate binding to biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Another anthraquinone derivative with similar functional groups but different substitution patterns.
1,8-Dimethoxyanthraquinone: A compound with methoxy groups instead of diethylamino and ethoxy groups.
1,4-Diaminoanthraquinone Derivatives: Compounds with amino groups that exhibit different solubility and reactivity properties.
Uniqueness
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is unique due to its specific combination of diethylamino and ethoxy groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88476-74-8 |
|---|---|
Molekularformel |
C26H34N2O4 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
1,8-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-9-11-19-23(21)26(30)24-20(25(19)29)12-10-14-22(24)32-18-16-28(7-3)8-4/h9-14H,5-8,15-18H2,1-4H3 |
InChI-Schlüssel |
VSLYRNHVUOTNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
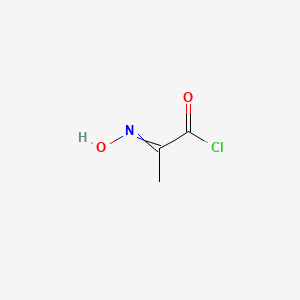
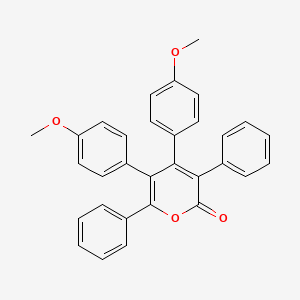

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
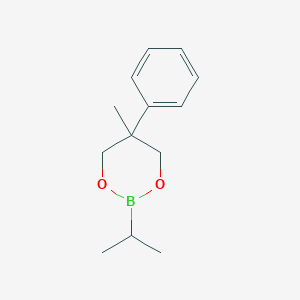
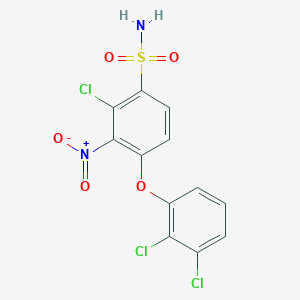
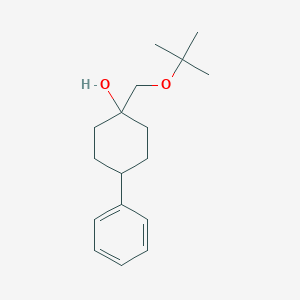
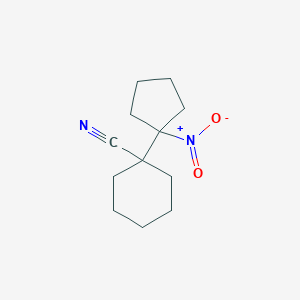
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
